molecular formula C7H6BrNO B1276659 2-Bromobenzaldoxime CAS No. 34158-72-0

2-Bromobenzaldoxime

Cat. No. B1276659
CAS RN: 34158-72-0
M. Wt: 200.03 g/mol
InChI Key: PSIRFUPZHPEKAE-WEVVVXLNSA-N
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Description

2-Bromobenzaldoxime is a chemical compound with the CAS Number: 34158-72-0. It has a molecular weight of 200.03 . The IUPAC name for this compound is 2-bromobenzaldehyde oxime .


Synthesis Analysis

Aromatic aldoximes, including 2-Bromobenzaldoxime, can be converted to the corresponding nitriles in good to excellent yields by employing phosphoric acid diethyl ester 2-phenylbenzimidazol-1-yl ester as a reagent . This method is equally effective for oximes bearing electron-donating and electron-withdrawing substituents .


Molecular Structure Analysis

The InChI code for 2-Bromobenzaldoxime is 1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4H,5H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Bromobenzaldoxime is a solid at ambient temperature . It has a boiling point of 102-104 degrees Celsius .

Scientific Research Applications

Antioxidant Activity in Lipid Peroxidation

2-Bromobenzaldoxime: has been studied for its antioxidant properties, particularly in the context of lipid peroxidation (LP). LP is a process where free radicals attack lipids, leading to cell damage and is implicated in various diseases . The compound’s ability to inhibit LP suggests potential applications in preventing oxidative damage and associated chronic diseases.

Synthesis of Aromatic Nitriles

The compound is utilized in the cyanide-free synthesis of aromatic nitriles . Aromatic nitriles serve as key building blocks in organic synthesis, used in the production of pharmaceuticals, agrochemicals, and dyes. The cyanide-free approach offers a safer and more environmentally friendly alternative to traditional methods.

Bioengineered Nanoparticle Fabrication

2-Bromobenzaldoxime: may play a role in the synthesis of bioengineered metallic nanoparticles . These nanoparticles have promising applications in nanomedicine, particularly as antimicrobial agents. The compound could be involved in the green synthesis processes, contributing to the development of sustainable nanomaterials.

Development of LP Inhibitors

Research indicates that 2-Bromobenzaldoxime and related compounds could be starting points for developing new LP inhibitors . These inhibitors could be significant in the treatment and prevention of diseases where oxidative stress and LP are contributing factors.

Antimicrobial Resistance Combat

The compound’s potential role in nanoparticle synthesis also extends to combating antimicrobial resistance . Metallic nanoparticles can disrupt microbial membranes and induce oxidative stress, making them effective against drug-resistant strains.

Targeted Drug Delivery Systems

The involvement of 2-Bromobenzaldoxime in nanoparticle fabrication could lead to applications in targeted drug delivery systems . This approach could enhance the efficacy of antimicrobial treatments and reduce side effects by delivering drugs directly to the site of infection.

Protective Effects Against Cellular Damage

As an antioxidant, 2-Bromobenzaldoxime could be used to protect cells from damage caused by oxidative stress . This protective effect is crucial in maintaining cellular health and preventing the progression of oxidative stress-related diseases.

Green Chemistry Applications

The compound’s use in cyanide-free synthesis and bioengineered nanoparticle production aligns with the principles of green chemistry . By reducing the use of hazardous substances and promoting sustainable practices, 2-Bromobenzaldoxime contributes to the development of environmentally friendly chemical processes.

Safety and Hazards

The safety information for 2-Bromobenzaldoxime includes several precautionary statements. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Use is advised only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIRFUPZHPEKAE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzaldoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the ortho-bromination reaction described in the first research article?

A1: The research by [] focuses on a novel method for synthesizing 2-bromobenzaldehydes, utilizing a palladium-catalyzed ortho-bromination of benzaldehydes. This reaction is significant because it offers a selective and efficient way to introduce a bromine atom at the ortho position of benzaldehydes, a transformation often challenging to achieve through traditional methods. The use of O-methyloxime as a directing group is crucial for the selectivity observed in this reaction. This method provides a valuable tool for synthesizing various substituted 2-bromobenzaldehydes, which can serve as important building blocks in organic synthesis.

Q2: How is 2-bromobenzaldoxime utilized in the synthesis of 3-hydroxyisoquinoline N-oxides?

A2: The second research article highlights the use of 2-bromobenzaldoxime as a starting material in the copper-catalyzed synthesis of 3-hydroxyisoquinoline N-oxides []. While the abstract doesn't provide detailed information, the title suggests a condensation reaction between 2-bromobenzaldoxime and β-dicarbonyl compounds. This reaction likely proceeds through a cascade of steps involving condensation, cyclization, and oxidation, ultimately forming the desired 3-hydroxyisoquinoline N-oxide structure. This method offers a simple and efficient route to access this important class of heterocyclic compounds, which hold significant potential in medicinal chemistry and materials science.

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